molecular formula C16H9NO2 B107360 1-Nitropyrene CAS No. 5522-43-0

1-Nitropyrene

Cat. No.: B107360
CAS No.: 5522-43-0
M. Wt: 247.25 g/mol
InChI Key: ALRLPDGCPYIVHP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Nitropyrene (1-NP) is a derivative of polycyclic aromatic hydrocarbons (PAHs) and its primary targets are the cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1 . These enzymes play a crucial role in the metabolism of 1-NP, as they have lower binding affinities to 1-NP than other CYPs .

Mode of Action

The interaction of 1-NP with its targets, CYP 2A13 and CYP 2E1, leads to the metabolism of 1-NP through two main pathways: epoxidation and hydroxylation . The epoxidation pathway has a lower energy barrier, making it the more favored route . The major products of this pathway are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene, formed through electrophilic addition .

Biochemical Pathways

The biochemical pathways affected by 1-NP involve the metabolism of the compound by CYPs through epoxidation and hydroxylation . The major metabolites produced through these pathways are 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene . These metabolites can cause various downstream effects, including an increased risk of DNA binding due to the electrophilicity of the epoxides .

Pharmacokinetics

The pharmacokinetics of 1-NP are largely determined by its metabolism by CYPs. The lower binding affinities of CYP 2A13 and CYP 2E1 to 1-NP facilitate its metabolism, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of 1-NP’s action are primarily related to its potential toxicity. Both 1-NP and its four major metabolites can cause adverse effects on the gastrointestinal system and lungs . The electrophilicity of the epoxide metabolites increases the risk of them binding to DNA, which can lead to mutations and potentially cancer .

Action Environment

1-NP is a by-product of combustion and is predominantly emitted from diesel engines . It is present in various environmental matrices, including atmospheric particulate matter, water, and food . Therefore, environmental factors such as air quality and diet can influence the exposure to 1-NP, thereby affecting its action, efficacy, and stability. Furthermore, nitro-PAHs, including 1-NP, are introduced into the human body through inhalation and ingestion, exposing the general population to their harmful effects .

Biochemical Analysis

Biochemical Properties

1-Nitropyrene interacts with cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1, which are key enzyme isoforms involved in its metabolism . These enzymes metabolize this compound through epoxidation and hydroxylation pathways .

Cellular Effects

This compound can induce oxidative DNA damage by generating reactive oxygen species (ROS) in cultured human lung epithelial cells . It also influences the Wnt/β-catenin signaling pathway .

Molecular Mechanism

This compound is metabolized by CYPs through epoxidation and hydroxylation pathways . The major products of these reactions are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene through electrophilic addition, and 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene through hydroxylation .

Temporal Effects in Laboratory Settings

The effects of this compound demonstrate biphasic elimination kinetics from the blood, with half-lives of 0.3 and 1.8 days and a distribution volume of 74 ml .

Dosage Effects in Animal Models

In animal models, the mutagenic pattern of excreted urine of orally and intraperitoneally exposed rats was tested by the Ames mutagenicity assay . The characteristics of detected mutagenicity proved to be different in the two routes of exposure .

Metabolic Pathways

This compound is involved in metabolic pathways that include both nitroreduction and ring-oxidation . These pathways are important for the in vivo metabolic activation of this compound .

Transport and Distribution

This compound and its metabolites cross the placenta and accumulate in the fetuses and amniotic fluid . They also accumulate in suckling neonates when their dams are administered this compound by gavage .

Subcellular Localization

Some studies suggest a higher degree of translocation of L-DNase II from the cytosol to the nucleus after exposure to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitropyrene can be synthesized through the nitration of pyrene. The nitration process typically involves the reaction of pyrene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a controlled temperature to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or chromatography techniques to obtain high-purity this compound .

Comparison with Similar Compounds

  • 1-Nitronaphthalene
  • 1-Nitrobenzo[a]pyrene
  • 2-Nitropyrene

Comparison: 1-Nitropyrene is unique due to its specific nitration pattern on the pyrene nucleus, which influences its chemical reactivity and biological effects. Compared to 1-nitronaphthalene and 1-nitrobenzo[a]pyrene, this compound exhibits higher mutagenicity and carcinogenicity . Its metabolic pathways and the formation of specific epoxide and hydroxylated products also distinguish it from other nitrated polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

1-nitropyrene
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InChI

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
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InChI Key

ALRLPDGCPYIVHP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-]
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Molecular Formula

C16H9NO2
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DSSTOX Substance ID

DTXSID6020983
Record name 1-Nitropyrene
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Molecular Weight

247.25 g/mol
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Physical Description

Yellow solid; [HSDB] Gold solid; [MSDSonline]
Record name 1-Nitropyrene
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Solubility

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C
Record name 1-NITROPYRENE
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Vapor Pressure

0.00000006 [mmHg]
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Impurities

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988).
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Color/Form

Yellow needles or prisms from ethanol

CAS No.

5522-43-0, 63021-86-3
Record name 1-Nitropyrene
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Melting Point

155 °C
Record name 1-NITROPYRENE
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Synthesis routes and methods

Procedure details

A solution was prepared by dissolving 101 g of pyrene in 800 ml of glacial acetic acid. While heating this solution at 50° C. in water bath with stirring, a mixed solution of 42 ml of nitric acid (D=1.4) and 50 ml of glacial acetic acid was slowly added thereto dropwise. At the end of 30 minutes, the reacted mixture was filtered with suction. The precipitate was washed with a small quantity of glacial acetic acid and then thoroughly washed with water to obtain 115 g of yellow crystals (melting point: 150° C.). By recrystallizing these crystals in glacial acetic acid, crystals having a melting point in the range of 153°~154° C. were obtained. The result of elemental analysis of this product was as shown in the following table:
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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